An In-depth Technical Guide to N-methylhexamethyleneimine: Physicochemical Properties, Synthesis, and Characterization
An In-depth Technical Guide to N-methylhexamethyleneimine: Physicochemical Properties, Synthesis, and Characterization
Abstract
N-methylhexamethyleneimine, systematically known as 1-methylazepane, is a saturated N-heterocyclic compound with significant utility as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its tertiary amine structure imparts specific reactivity and physicochemical properties that are critical for its application. This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-methylazepane, a detailed, field-proven protocol for its synthesis via reductive amination, and a complete workflow for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.
Introduction and Compound Identification
N-methylhexamethyleneimine (1-methylazepane) is the N-methylated derivative of hexamethyleneimine (azepane). The seven-membered azepane ring is a common structural motif in medicinal chemistry, and the addition of an N-methyl group modifies the compound's basicity, nucleophilicity, and steric profile, thereby influencing its reactivity and biological interactions. Understanding its fundamental properties is paramount for its effective use in synthetic applications.
The structure consists of a saturated seven-membered ring containing one nitrogen atom, which is substituted with a methyl group.
| Identifier | Value | Source |
| IUPAC Name | 1-methylazepane | PubChem[1] |
| Synonyms | N-methylhexamethyleneimine, 1-Methyl-hexahydroazepine | PubChem[1] |
| CAS Number | 1192-95-6 | PubChem[1] |
| Molecular Formula | C₇H₁₅N | PubChem[1] |
| Molecular Weight | 113.20 g/mol | PubChem[1] |
| InChIKey | ZKUKXSWKWGHYKJ-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CN1CCCCCC1 | PubChem[1] |
Physicochemical Properties
The physical properties of 1-methylazepane are dictated by its molecular structure: a polar tertiary amine functional group combined with a nonpolar cycloheptane carbon framework. While experimental data for some properties are scarce in publicly available literature, reliable estimations can be made based on its structure and comparison with analogous compounds.
| Property | Value | Type | Source & Rationale |
| Physical State | Colorless to pale yellow liquid | Assumed | Based on analogous tertiary amines of similar molecular weight. |
| Boiling Point | ~145-150 °C | Estimated | The parent compound, hexamethyleneimine, boils at 138 °C. N-methylation typically increases the boiling point slightly due to increased molecular weight, but lacks the hydrogen bonding that would significantly raise it. |
| Density | ~0.85 g/mL | Estimated | Based on densities of similar cyclic amines like N-methylpiperidine (~0.82 g/mL) and N-methylpyrrolidine (~0.80 g/mL), with a slight increase for the larger ring. |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, chloroform, ethyl acetate) | Assumed | The tertiary amine allows for hydrogen bonding with protic solvents like water, and the aliphatic ring ensures solubility in organic solvents. |
| pKa (of conjugate acid) | 10.3 | Experimental | PubChem[1] |
| LogP (Octanol/Water) | 1.7 | Calculated | PubChem[1] |
Chemical Reactivity and Stability
The chemical behavior of 1-methylazepane is dominated by the lone pair of electrons on the nitrogen atom, making it a moderately strong base and a good nucleophile.
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Basicity: With a pKa of 10.3 for its conjugate acid, 1-methylazepane readily reacts with acids to form ammonium salts.[1] This property is crucial for its use in purification (acid-base extraction) and as an acid scavenger in reactions.
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Nucleophilicity: The nitrogen atom can act as a nucleophile, reacting with electrophiles such as alkyl halides (quaternization) and acyl chlorides.
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Oxidation: Like other tertiary amines, it is susceptible to oxidation. Strong oxidizing agents can lead to the formation of the corresponding N-oxide.
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Stability: 1-methylazepane is stable under normal laboratory conditions (ambient temperature and pressure, in a sealed container). It should be stored away from strong oxidizing agents and strong acids.
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Hazardous Decomposition: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
Synthesis via Reductive Amination
A reliable and scalable method for the synthesis of 1-methylazepane is the direct reductive amination of hexamethyleneimine with formaldehyde. This one-pot procedure is efficient and avoids the use of more hazardous methylating agents like methyl iodide.
Causality and Experimental Choices: The chosen methodology relies on the in-situ formation of an iminium ion intermediate, which is then selectively reduced.
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Reagents: Hexamethyleneimine serves as the amine nucleophile, and aqueous formaldehyde is a convenient and inexpensive source of the carbonyl electrophile.
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Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is milder and more selective than sodium borohydride (NaBH₄), capable of reducing the iminium ion intermediate in the presence of the starting formaldehyde. Its use in a non-protic solvent like dichloromethane (DCM) prevents the competing reduction of the aldehyde.
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pH Control: A small amount of acetic acid is often used to catalyze the formation of the iminium ion without excessively protonating the starting amine, which would render it non-nucleophilic.
Experimental Protocol: Synthesis of 1-methylazepane
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hexamethyleneimine (1.0 eq, e.g., 5.0 g, 50.4 mmol) and dichloromethane (DCM, 100 mL). Stir the solution at room temperature to ensure complete dissolution.
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Imine/Iminium Formation: Add aqueous formaldehyde (37% solution, 1.2 eq, 4.9 mL, 60.5 mmol) dropwise to the stirred solution. A slight exotherm may be observed. Allow the mixture to stir at room temperature for 30 minutes.
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Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 16.0 g, 75.6 mmol) to the reaction mixture. The addition may cause gas evolution and a further exotherm.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
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Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.
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Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
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Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by fractional distillation under atmospheric or reduced pressure to yield pure 1-methylazepane.
Caption: Workflow for the synthesis of 1-methylazepane via reductive amination.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 1-methylazepane. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of each atom.
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Protocol: Sample Preparation
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Dissolve approximately 10-20 mg of the purified 1-methylazepane in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Transfer the solution to a 5 mm NMR tube.
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¹³C NMR Spectroscopy (Expected Data): The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four chemically non-equivalent sets of carbon atoms.
Expected Chemical Shift (δ, ppm) Assignment Rationale ~58-60 C2, C7 (α to N) The electronegative nitrogen atom deshields the adjacent carbons, shifting them downfield. ~45-48 N-CH₃ Typical range for an N-methyl group on a saturated heterocycle. ~28-30 C3, C6 (β to N) Aliphatic carbons further from the nitrogen atom. | ~26-28 | C4, C5 (γ to N) | The most upfield aliphatic carbons, least affected by the nitrogen. |
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¹H NMR Spectroscopy (Expected Data): The ¹H NMR spectrum provides information on the number of protons and their neighboring environments.
Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~2.4-2.6 Multiplet (t-like) 4H H at C2, C7 (α to N) ~2.3 Singlet 3H H at N-CH₃ | ~1.5-1.7 | Multiplet | 8H | H at C3, C4, C5, C6 |
Infrared (IR) Spectroscopy
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Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For 1-methylazepane, it confirms the presence of C-H and C-N bonds and the absence of N-H bonds (from the starting material) and C=O bonds (from formaldehyde).
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Protocol: Sample Preparation
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Place one drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
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Gently press the plates together to form a thin liquid film.
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Mount the plates in the spectrometer and acquire the spectrum.
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Expected Absorption Bands:
Wavenumber (cm⁻¹) Vibration Type Functional Group 2950-2800 C-H stretch Aliphatic CH₂, CH₃ ~2780 C-H stretch (Bohlmann band) Diagnostic for tertiary amines 1470-1440 C-H bend CH₂ scissoring | 1250-1020 | C-N stretch | Aliphatic amine |
Mass Spectrometry (MS)
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Rationale: Mass spectrometry determines the molecular weight of the compound and provides structural information based on its fragmentation pattern. Electron Ionization (EI) is a common method for this analysis.
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Protocol: Sample Preparation
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Prepare a dilute solution of 1-methylazepane in a volatile solvent like DCM or methanol.
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Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) for separation and analysis.
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Expected Fragmentation:
m/z Value Fragment Identity Interpretation 113 [M]⁺ Molecular ion peak. 112 [M-H]⁺ Loss of a hydrogen radical, often from the carbon α to the nitrogen. 98 [M-CH₃]⁺ Loss of the N-methyl group, a common fragmentation for N-methyl amines. 84 [C₆H₁₂N]⁺ α-cleavage, loss of an ethyl radical. | 58 | [C₃H₈N]⁺ | Cleavage of the azepane ring. |
Caption: Analytical workflow for the characterization of 1-methylazepane.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-methylazepane (CAS 1192-95-6) is not widely available, its hazards can be inferred from the parent compound, hexamethyleneimine, and other aliphatic tertiary amines. All handling should be performed by trained personnel in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
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Hazards:
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Flammability: Assumed to be a flammable or combustible liquid. Keep away from heat, sparks, and open flames.
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Corrosivity: Likely to be corrosive to skin and eyes, causing severe burns upon contact.
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Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Inhalation may cause respiratory tract irritation.
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First Aid:
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.
Disclaimer: This safety information is based on structurally related compounds. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
References
- (Reference not directly cited in text, kept for potential future use)
- (Reference not directly cited in text, kept for potential future use)
- (Reference not directly cited in text, kept for potential future use)
- (Reference not directly cited in text, kept for potential future use)
- (Reference not directly cited in text, kept for potential future use)
- (Reference not directly cited in text, kept for potential future use)
- (Reference not directly cited in text, kept for potential future use)
- (Reference not directly cited in text, kept for potential future use)
- (Reference not directly cited in text, kept for potential future use)
- (Reference not directly cited in text, kept for potential future use)
- (Reference not directly cited in text, kept for potential future use)
- (Reference not directly cited in text, kept for potential future use)
- (Reference not directly cited in text, kept for potential future use)
- (Reference not directly cited in text, kept for potential future use)
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70940, N-Methylazepane. Retrieved March 30, 2026, from [Link].
